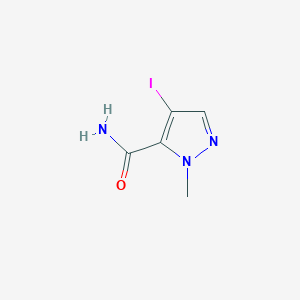
4-Iodo-2-methylpyrazole-3-carboxamide
Übersicht
Beschreibung
4-Iodo-2-methylpyrazole-3-carboxamide is a chemical compound with the CAS Number: 292855-29-9 . It has a molecular weight of 251.03 and its IUPAC name is 4-iodo-1-methyl-1H-pyrazole-5-carboxamide .
Molecular Structure Analysis
The InChI code for 4-Iodo-2-methylpyrazole-3-carboxamide is 1S/C5H6IN3O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3,(H2,7,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Iodo-2-methylpyrazole-3-carboxamide is a solid . It should be stored at 4°C and protected from light .Wissenschaftliche Forschungsanwendungen
In terms of synthesis, there is a method for iodination of pyrazole and its derivatives in a heterophase (H2O/CHCl3 (CCl4)) medium with the system KI-KIO3 in the presence of H2SO4 additives .
-
Pyrazole Derivatives : Pyrazoles, including “4-Iodo-2-methylpyrazole-3-carboxamide”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
-
Synthesis Methods : There are various strategies for synthesizing pyrazole derivatives, including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, there is a method for iodination of pyrazole and its derivatives in a heterophase (H2O/CHCl3 (CCl4)) medium with the system KI-KIO3 in the presence of H2SO4 additives .
-
Biological Activity : Pyrazole derivatives have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals . For instance, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
-
Pyrazole Derivatives : Pyrazoles, including “4-Iodo-2-methylpyrazole-3-carboxamide”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .
-
Synthesis Methods : There are various strategies for synthesizing pyrazole derivatives, including multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, there is a method for iodination of pyrazole and its derivatives in a heterophase (H2O/CHCl3 (CCl4)) medium with the system KI-KIO3 in the presence of H2SO4 additives .
-
Biological Activity : Pyrazole derivatives have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals . For instance, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Eigenschaften
IUPAC Name |
4-iodo-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGQBTANZKPMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1-methyl-1H-pyrazole-5-carboxamide | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2576726.png)

![4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]pyridine](/img/structure/B2576728.png)
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid](/img/structure/B2576729.png)
![6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2576730.png)
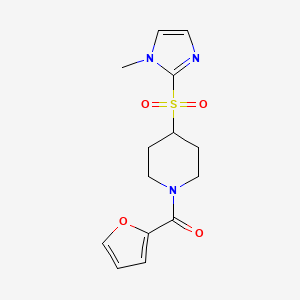

![2-(1-adamantyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2576735.png)

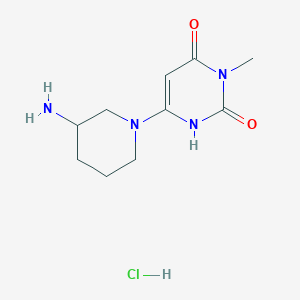
![N-[2-(2-methoxyphenoxy)ethyl]-1-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2576743.png)
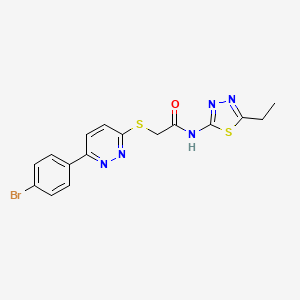
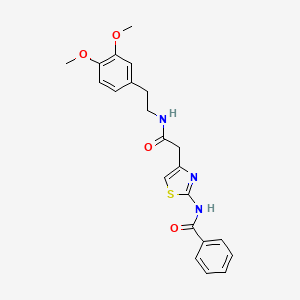
![Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2576748.png)